Propyl 4-(phenylethynyl)benzoate
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Overview
Description
Propyl 4-(phenylethynyl)benzoate is an organic compound that belongs to the class of benzoate esters It is characterized by the presence of a propyl group attached to the benzoate moiety, with a phenylethynyl substituent at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 4-(phenylethynyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(phenylethynyl)benzoic acid with propanol in the presence of a catalyst. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of immobilized catalysts, such as lipases, can also be explored to achieve greener and more sustainable production methods .
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(phenylethynyl)benzoate undergoes various chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Major Products Formed
Oxidation: Formation of 4-(phenylethynyl)benzaldehyde or 4-(phenylethynyl)benzoic acid.
Reduction: Formation of propyl 4-(phenylethynyl)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
Propyl 4-(phenylethynyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of propyl 4-(phenylethynyl)benzoate involves its interaction with specific molecular targets and pathways. The phenylethynyl group can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which may exert biological effects through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(phenylethynyl)benzoate
- Ethyl 4-(phenylethynyl)benzoate
- Butyl 4-(phenylethynyl)benzoate
Uniqueness
Propyl 4-(phenylethynyl)benzoate is unique due to its specific combination of a propyl ester and a phenylethynyl substituent. This combination imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in materials science and medicinal chemistry .
Properties
CAS No. |
827028-17-1 |
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Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
propyl 4-(2-phenylethynyl)benzoate |
InChI |
InChI=1S/C18H16O2/c1-2-14-20-18(19)17-12-10-16(11-13-17)9-8-15-6-4-3-5-7-15/h3-7,10-13H,2,14H2,1H3 |
InChI Key |
DWPSJMNKUAYJBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
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